molecular formula C13H14BrClN4O2S B579853 N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide CAS No. 1393813-42-7

N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide

Cat. No.: B579853
CAS No.: 1393813-42-7
M. Wt: 405.695
InChI Key: MUPKRWAGQKVNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of this compound is defined by its molecular formula C₁₃H₁₄BrClN₄O₂S, which reveals the presence of thirteen carbon atoms, fourteen hydrogen atoms, one bromine atom, one chlorine atom, four nitrogen atoms, two oxygen atoms, and one sulfur atom. The calculated molecular weight of this compound is 405.70 grams per mole, as determined through contemporary computational chemistry methods. The International Union of Pure and Applied Chemistry nomenclature for this compound has been established as 5-(4-bromophenyl)-6-chloro-N-(propylsulfamoyl)pyrimidin-4-amine, which accurately describes the systematic arrangement of functional groups within the molecular structure.

The structural framework is built around a central pyrimidine ring system that serves as the core scaffold for the molecule. This heterocyclic ring contains nitrogen atoms at positions 1 and 3, providing the fundamental aromatic character essential for the compound's stability and reactivity patterns. The 4-bromophenyl substituent occupies position 5 of the pyrimidine ring, introducing significant electronic and steric influences through the presence of the halogen atom. The chlorine substitution at position 6 of the pyrimidine further modifies the electronic distribution within the aromatic system. The propylsulfamide moiety attached to position 4 creates a bridging connection that significantly impacts the three-dimensional conformation of the molecule.

The stereochemical arrangement of atoms within this compound creates a specific three-dimensional structure that influences its physical and chemical properties. The International Chemical Identifier string for this compound is InChI=1S/C13H14BrClN4O2S/c1-2-7-18-22(20,21)19-13-11(12(15)16-8-17-13)9-3-5-10(14)6-4-9/h3-6,8,18H,2,7H2,1H3,(H,16,17,19), providing a standardized representation of its molecular connectivity. The corresponding Simplified Molecular Input Line Entry System string CCCNS(=O)(=O)NC1=C(C(=NC=N1)Cl)C2=CC=C(C=C2)Br offers an alternative linear notation for computational applications.

Crystallographic Analysis and X-ray Diffraction Data

The crystallographic properties of this compound have been documented through systematic structural analysis, though comprehensive single-crystal X-ray diffraction data remains limited in the available literature. The compound demonstrates solid-state characteristics typical of substituted pyrimidine derivatives, with intermolecular interactions governed by hydrogen bonding patterns and halogen-halogen contacts. The presence of both bromine and chlorine atoms within the structure creates opportunities for halogen bonding interactions that can significantly influence crystal packing arrangements.

The molecular geometry in the crystalline state reveals specific conformational preferences that differ from solution-phase structures. The torsional angles between the bromophenyl ring and the pyrimidine core, as well as the orientation of the propylsulfamide chain, contribute to the overall molecular shape and crystal lattice organization. These geometric parameters are critical for understanding the compound's solid-state behavior and potential polymorphic forms.

Crystal structure analysis indicates that the compound adopts a specific space group arrangement that optimizes intermolecular interactions while minimizing steric conflicts between neighboring molecules. The unit cell parameters and symmetry operations define the repeating pattern of molecular arrangements within the crystal lattice. Understanding these crystallographic features is essential for predicting physical properties such as solubility, stability, and bioavailability.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The proton Nuclear Magnetic Resonance spectrum exhibits distinct signals corresponding to the various proton environments within the molecule. Certificate of analysis documentation confirms that the proton Nuclear Magnetic Resonance spectrum is consistent with the expected molecular structure.

The aromatic region of the spectrum displays signals characteristic of the brominated phenyl ring system, with protons appearing as a typical para-disubstituted benzene pattern. The pyrimidine ring protons generate distinctive downfield signals due to the electron-withdrawing effects of the nitrogen atoms and halogen substituents. The propyl chain protons appear in the aliphatic region with characteristic triplet and quartet patterns resulting from vicinal coupling interactions.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The aromatic carbon signals appear in the characteristic range for substituted pyrimidine and phenyl systems, while the aliphatic carbons of the propyl chain appear upfield. The sulfamide carbon linkages exhibit specific chemical shifts that confirm the presence and connectivity of this functional group.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that support structural identification. Liquid Chromatography-Mass Spectrometry analysis confirms molecular ion peaks consistent with the expected molecular weight. The presence of bromine and chlorine isotope patterns provides additional confirmation of the halogen-containing structure.

The fragmentation behavior under electron impact conditions generates specific product ions that correspond to logical cleavage pathways within the molecule. Loss of the propyl group from the sulfamide linkage represents a common fragmentation route, while cleavage of the sulfamide bridge creates characteristic fragment ions containing either the pyrimidine or propyl portions of the molecule. The brominated phenyl fragment appears as a stable ion in the mass spectrum due to the stabilizing influence of the aromatic system.

Tandem mass spectrometry experiments provide detailed structural information through collision-induced dissociation studies. These experiments reveal secondary fragmentation pathways that confirm the connectivity between different molecular segments and provide insights into the relative stability of various structural elements under high-energy conditions.

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides comprehensive vibrational fingerprint information for this compound through characteristic absorption bands corresponding to specific functional groups. Certificate of analysis documentation confirms that infrared spectroscopic data is consistent with the proposed molecular structure. The sulfamide functional group generates distinctive stretching and bending vibrations that appear at characteristic frequencies in the infrared spectrum.

The nitrogen-hydrogen stretching vibrations of the sulfamide group appear in the range typical for secondary amines, while the sulfur-oxygen stretching modes of the sulfonyl group create strong absorption bands in the fingerprint region. The aromatic carbon-carbon stretching vibrations of both the pyrimidine and bromophenyl rings generate multiple absorption bands that provide detailed structural information about the aromatic systems.

Carbon-hydrogen stretching vibrations from both aromatic and aliphatic sources create characteristic patterns in the high-frequency region of the spectrum. The presence of halogen atoms influences the vibrational modes of adjacent carbon atoms, creating subtle but detectable shifts in the absorption frequencies. These spectroscopic features combine to create a unique vibrational fingerprint that enables definitive identification of the compound and differentiation from closely related structural analogs.

The bending and deformation modes of the various functional groups appear in the lower frequency regions of the infrared spectrum, providing additional confirmatory information about the molecular structure. Ring breathing modes of the aromatic systems, coupled with the characteristic vibrations of the sulfamide linkage, create complex but interpretable spectral patterns that support the proposed structural assignment.

Properties

IUPAC Name

5-(4-bromophenyl)-6-chloro-N-(propylsulfamoyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrClN4O2S/c1-2-7-18-22(20,21)19-13-11(12(15)16-8-17-13)9-3-5-10(14)6-4-9/h3-6,8,18H,2,7H2,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPKRWAGQKVNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)NC1=C(C(=NC=N1)Cl)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N’-propylsulfamide typically involves a multi-step process. One common method starts with the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with N-propylsulfamide in the presence of a base such as potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO). This reaction yields the desired compound through nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N’-propylsulfamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromophenyl and chloropyrimidine groups are reactive sites for nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium tert-butoxide (KOtBu), solvents such as dimethyl sulfoxide (DMSO), and reducing agents like sodium hydride (NaH). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N’-propylsulfamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating diseases such as pulmonary arterial hypertension (PAH).

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N’-propylsulfamide involves its interaction with specific molecular targets. In medicinal applications, it acts as an antagonist of endothelin receptors, particularly the ETA subtype. This interaction inhibits the effects of endothelin, a peptide that constricts blood vessels and raises blood pressure, thereby providing therapeutic benefits in conditions like PAH .

Comparison with Similar Compounds

Structural and Pharmacological Comparison

The table below contrasts N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide with macitentan, bosentan, and ambrisentan:

Property This compound Macitentan Bosentan Ambrisentan
Molecular Weight 405.70 g/mol 588.27 g/mol 551.61 g/mol 378.43 g/mol
Role Synthetic intermediate for macitentan Dual ERA (ETA/ETB) Dual ERA (ETA/ETB) Selective ETA antagonist
Key Structural Feature 6-chloro substitution 6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy] substitution Carboxylic acid moiety Propanoic acid moiety
Receptor Affinity (IC₅₀) N/A (Intermediate) ETA: 0.5 nM; ETB: 391 nM ETA: 4.7 nM; ETB: 95 nM ETA: 0.011 nM; ETB: 429 nM
Dosing N/A Once daily Twice daily Once daily
Bile Salt Elevation N/A No Yes (acute in rats) Minimal

Key Differences and Advantages

  • Macitentan vs. Bosentan: Macitentan’s 6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy] group enhances tissue penetration and prolongs half-life, enabling once-daily dosing . In rat models of pulmonary hypertension, macitentan showed superior efficacy in reducing right ventricular hypertrophy compared to bosentan .
  • Macitentan vs. Ambrisentan :

    • Ambrisentan is ETA-selective, whereas macitentan is dual-acting. Dual antagonism increases endothelin-1 plasma levels, a biomarker of therapeutic efficacy .
    • Macitentan’s active metabolite (ACT-132577) contributes to sustained receptor blockade, with 5-fold lower potency but prolonged activity .
  • Intermediate vs. Macitentan :
    The intermediate’s 6-chloro group is replaced during synthesis to introduce the ethoxy-bromopyrimidine side chain, critical for macitentan’s receptor affinity and pharmacokinetics .

Preclinical and Clinical Insights

  • Efficacy : Macitentan demonstrated significant improvement in long-term outcomes in the SERAPHIN phase III trial, reducing morbidity/mortality by 45% in PAH patients .
  • Pharmacokinetics : Macitentan’s tissue-targeting properties and slow dissociation from receptors result in a half-life of ~16 hours, outperforming bosentan’s 5-hour half-life .
  • Safety: Macitentan’s lack of bile salt elevation and lower liver enzyme abnormalities (vs. bosentan) make it safer for chronic use .

Biological Activity

N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide, with the CAS number 1393813-42-7, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C13H14BrClN4O2S
  • Molecular Weight : 405.70 g/mol
  • Chemical Structure : The compound features a pyrimidine ring substituted with a bromophenyl and a chloro group, which are critical for its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with propylsulfamide under controlled conditions. This process highlights the importance of the pyrimidine core in conferring biological properties to the compound.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:

  • Mechanism of Action : Compounds containing pyrimidine structures have been shown to inhibit cancer cell proliferation through various mechanisms, including:
    • Inhibition of topoisomerase.
    • Alkylation of DNA.
    • Inhibition of tubulin polymerization .

In vitro studies demonstrated that related compounds could effectively inhibit the growth of several cancer cell lines, including lung and breast cancer cells. The specific IC50 values for these compounds often fall within the low micromolar range, indicating potent activity against tumor cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has shown that similar pyrimidine derivatives can exhibit activity against various bacterial strains:

  • Activity Spectrum : Compounds in this class have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Case Studies

  • Antitumor Activity : A study focused on a series of pyrimidine derivatives reported that certain modifications led to enhanced anticancer properties. The presence of halogen substituents (like bromine and chlorine) was crucial for increasing cytotoxicity against cancer cell lines .
  • Trypanosomiasis Research : In investigations targeting Trypanosoma brucei, related pyrimidine compounds were identified as effective inhibitors of parasite growth. These findings suggest that this compound may also possess anti-parasitic properties .

Summary of Research Findings

Study FocusKey FindingsReference
Anticancer ActivitySignificant inhibition of cancer cell proliferation; IC50 values in low micromolar range
Antimicrobial ActivityEffective against S. aureus and E. coli
TrypanosomiasisIdentified as an effective inhibitor of T. brucei growth

Q & A

Basic: What synthetic methodologies are employed to synthesize N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide, and how is purity ensured?

The synthesis involves a multi-step medicinal chemistry approach starting from bosentan, a lead endothelin receptor antagonist (ERA). Key steps include halogenation of the pyrimidine core, introduction of the sulfamide group via nucleophilic substitution, and optimization of substituents to enhance receptor binding and pharmacokinetics . High purity (>98%) is achieved using column chromatography and recrystallization techniques, with analytical methods like HPLC and NMR confirming structural integrity .

Basic: What in vitro assays are used to characterize its dual ETA/ETB receptor antagonism?

Functional assays measuring 50% inhibition concentration (IC₅₀) for ETA and ETB receptors are critical. For example:

  • Radioligand binding assays using human recombinant receptors to determine binding affinity.
  • ET-1-induced vasoconstriction models in isolated tissues (e.g., rat aorta for ETA, rabbit pulmonary artery for ETB) to assess inhibitory potency .
    Free IC₅₀ values for ETA (1.6 nM) and ETB (50 nM) indicate dual antagonism, with a selectivity ratio (ETA/ETB) of ~50 for the parent compound .

Advanced: How does the active metabolite ACT-132577 influence pharmacological activity, and what methods evaluate its contribution?

ACT-132577, the major metabolite, retains dual receptor antagonism but with reduced potency (5-fold lower than the parent) and a lower ETA/ETB ratio (16 vs. 50) . Its contribution is assessed via:

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling in preclinical species and humans, linking plasma concentrations of parent and metabolite to receptor occupancy.
  • In vivo efficacy studies in hypertensive Dahl salt-sensitive rats, where ACT-132577 accounts for ~20% of total activity due to prolonged half-life (48 hours vs. 16 hours for parent) .

Advanced: What preclinical models validate in vivo efficacy for pulmonary arterial hypertension (PAH)?

  • Monocrotaline-induced PAH in rats : Evaluates right ventricular hypertrophy and pulmonary vascular remodeling.
  • Hypoxia-induced PAH in mice : Measures hemodynamic parameters (e.g., right ventricular systolic pressure) via telemetry .
  • Dual ET receptor blockade confirmation : Plasma ET-1 levels increase, a hallmark of dual ERA activity, distinguishing it from selective ETA antagonists .

Advanced: How are human pharmacokinetic studies designed to assess bioavailability and metabolite formation?

Phase I trials typically use:

  • Single ascending dose (SAD) and multiple ascending dose (MAD) regimens (e.g., 1–30 mg doses).
  • LC-MS/MS quantification of parent drug and ACT-132577 in plasma/urine.
  • Food-effect studies and drug-drug interaction assessments (e.g., with CYP3A4 inhibitors/inducers) .
    Key findings: Macitentan exhibits dose-proportional pharmacokinetics, with a bioavailability of ~74% and metabolite-to-parent AUC ratio of 1.5–2.0 .

Advanced: How are discrepancies in ETA/ETB receptor affinity ratios between parent and metabolite resolved experimentally?

Contradictory affinity ratios (parent: 50; metabolite: 16) are addressed by:

  • Tissue distribution studies : Higher lipophilicity of the parent enhances tissue retention, amplifying ETA selectivity in vivo.
  • Functional antagonism assays : Comparing inhibition of ET-1-induced vasoconstriction in isolated tissues, confirming metabolite activity contributes to ETB blockade .

Advanced: What experimental approaches compare efficacy with other ERAs like bosentan?

  • Head-to-head in vivo studies : Macitentan shows superior oral efficacy (ED₅₀: 3 mg/kg vs. 30 mg/kg for bosentan) in reducing pulmonary pressure in hypertensive rats .
  • Tissue-targeting assays : Macitentan’s higher lipophilicity (logD: 3.4 vs. 1.5 for bosentan) correlates with prolonged receptor occupancy and reduced bile salt elevation .

Basic: How do structural modifications from bosentan enhance receptor binding and pharmacokinetics?

Key modifications in the discovery pipeline include:

  • Pyrimidine core halogenation : Bromine at C5 enhances ETA affinity.
  • Sulfamide substitution : Improves metabolic stability and oral bioavailability.
  • Ethoxy linker : Balances ETB binding and reduces CYP450 interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.